![molecular formula C22H34O6 B1241227 Scabronine A](/img/structure/B1241227.png)
Scabronine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scabronine A is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.
Scientific Research Applications
Synthesis and Structural Studies
- Synthetic Studies : Research by Watanabe and Nakada (2008) involves synthetic studies on Scabronine A using a new chiral building block. This work is significant in developing methods to synthesize the Scabronine A structure, which is complex due to its 5-6-7 tricyclic cyathane skeleton (Watanabe & Nakada, 2008).
Neurotrophic Factor Induction
- Inducing Neurotrophic Factors : Scabronine G, closely related to Scabronine A, is noted for its role as a nonpeptidyl inducer of nerve growth factor production. The synthesis of Scabronine G and its potent methyl ester variant has been achieved, highlighting their potential in neurotrophic factor induction (Waters et al., 2005).
Enhancing Secretion of Neurotrophic Factors
- Enhancement of Neurotrophic Factors Secretion : Scabronine G-methylester enhances the secretion of neurotrophic factors such as nerve growth factor (NGF) and interleukin-6 (IL-6) from human astrocytoma cells. This effect is mediated through the activation of protein kinase C-zeta, suggesting a role in neuronal differentiation and neuroprotection (Obara et al., 2001).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Scabronine G and H exhibit significant antibacterial and antifungal activity in vitro. Their effectiveness against various bacteria and fungi, including Staphylococcus aureus and Escherichia coli, indicates their potential as antimicrobial agents (Ma et al., 2010).
Memory and Cognitive Function Improvement
- Enhancing Memory-Related Behavior : Scabronine G Methyl Ester has been shown to improve memory-related behavior and enhance hippocampal cell proliferation and long-term potentiation via the BDNF-CREB pathway in mice. This highlights its potential therapeutic application in cognitive dysfunctions and neurodegenerative diseases (Nakagawasai et al., 2020).
Potential Anti-Dementia Applications
- Anti-Dementia Drug Development : Scabronines, including Scabronine A, are being explored as potential leading compounds in the development of anti-dementia drugs. Their effects on neurotrophic factors make them promising candidates for treating serious neuronal diseases like Alzheimer's disease (Obara, 2006).
properties
Product Name |
Scabronine A |
---|---|
Molecular Formula |
C22H34O6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(1R,2R,5S,10R,12R,13S,16S)-14-hydroxy-12,16-dimethoxy-2-methyl-8-propan-2-yl-15-oxatetracyclo[11.2.1.02,10.05,9]hexadec-8-ene-5-carboxylic acid |
InChI |
InChI=1S/C22H34O6/c1-11(2)12-6-7-22(20(24)25)9-8-21(3)13(16(12)22)10-14(26-4)15-17(27-5)18(21)28-19(15)23/h11,13-15,17-19,23H,6-10H2,1-5H3,(H,24,25)/t13-,14-,15+,17+,18+,19?,21-,22+/m1/s1 |
InChI Key |
SJRSXOFCFKORFT-AQBQCHLVSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3C[C@H]([C@H]4[C@@H]([C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)OC4O)OC)OC |
Canonical SMILES |
CC(C)C1=C2C3CC(C4C(C(C3(CCC2(CC1)C(=O)O)C)OC4O)OC)OC |
synonyms |
episcabronine A scabronine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.